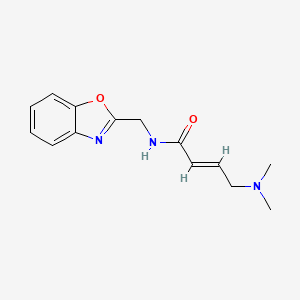
4-ニトロイソキノリン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7N3O2 It is a derivative of isoquinoline, characterized by the presence of a nitro group at the 4-position and an amine group at the 1-position
科学的研究の応用
4-Nitroisoquinolin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用機序
Target of Action
It is known that similar compounds, such as quinoline derivatives, have a wide range of biological and pharmaceutical activities
Mode of Action
It is known that similar compounds, such as 4-amino isoquinolin-1-ones, are produced through a tandem diels–alder reaction/dehydrogenation–aromatization/tautamerization process . This suggests that 4-Nitroisoquinolin-1-amine may interact with its targets in a similar manner.
Biochemical Pathways
Quinoline derivatives have been reported to have a wide range of biological and pharmaceutical activities . This suggests that 4-Nitroisoquinolin-1-amine may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The molecular formula of 4-nitroisoquinolin-1-amine is c9h7n3o2, and it has a molecular weight of 18917 . These properties may influence its bioavailability.
Result of Action
It is known that similar compounds, such as 4-nitroquinoline 1-oxide, induce dna lesions usually corrected by nucleotide excision repair . This suggests that 4-Nitroisoquinolin-1-amine may have similar effects.
Action Environment
It is known that similar compounds, such as 4-nitroquinoline 1-oxide, mimic the biological effects of ultraviolet light on various organisms . This suggests that environmental factors such as light exposure may influence the action of 4-Nitroisoquinolin-1-amine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroisoquinolin-1-amine typically involves the nitration of isoquinoline followed by amination. One common method is the reaction of isoquinoline with nitric acid to introduce the nitro group, followed by reduction and subsequent amination to introduce the amine group at the 1-position .
Industrial Production Methods: Industrial production of 4-Nitroisoquinolin-1-amine may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions: 4-Nitroisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminoisoquinolin-1-amine.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
類似化合物との比較
- 5-Nitroisoquinolin-1-amine
- 6-Nitroisoquinolin-1-amine
- 7-Nitroisoquinolin-1-amine
Comparison: 4-Nitroisoquinolin-1-amine is unique due to the specific positioning of the nitro and amine groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
特性
IUPAC Name |
4-nitroisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHUUCJIMGGFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2580061.png)


![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2580064.png)

![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2580070.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one](/img/structure/B2580071.png)


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)

![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)
